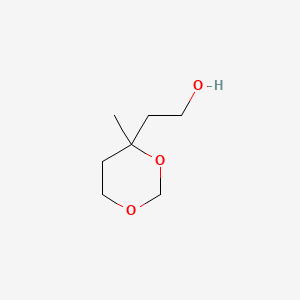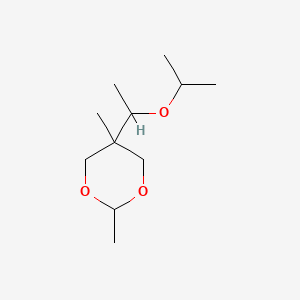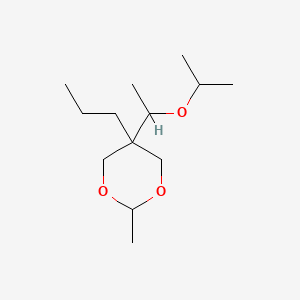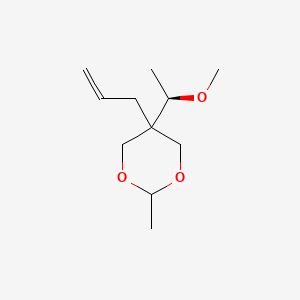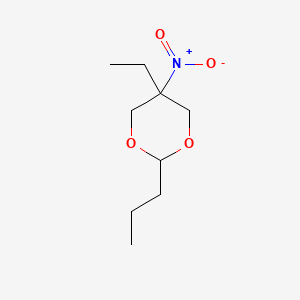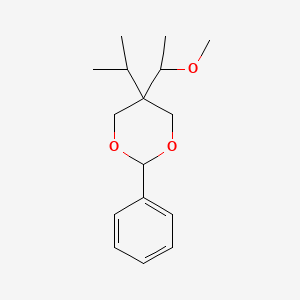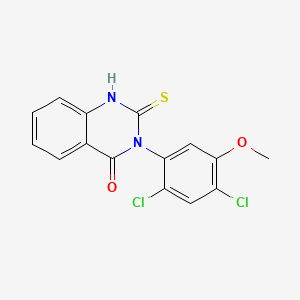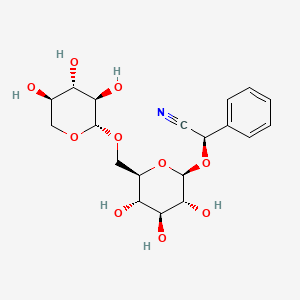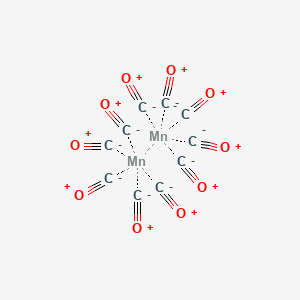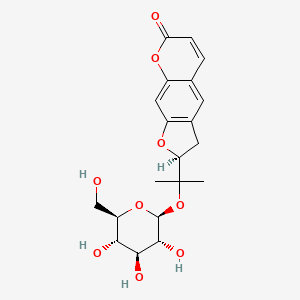
Ammijin
Overview
Description
Ammijin, also known as marmesinin, is a natural product derived from the plant species Ammi majus. It belongs to the class of psoralens, which are known for their photoreactive properties. This compound is characterized by its unique structure, which includes a β-D-glucosyl residue replacing the hydroxy hydrogen in (−)-marmesin . This compound has been studied for its various biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Marmesin primarily interacts with the Heparan Sulfatase-2 (HSULF-2) active site . HSULF-2 is an oncoprotein overexpressed on the surface of all types of tumor cells, and its activity plays a critical role in cancer survival and progression .
Mode of Action
Marmesin and Marmelosin, another compound found in bael fruit extract, have been shown to inhibit the activity of HSULF-2 . Docking studies revealed that these compounds interact at the active site of HSULF-2, providing a potential mechanism for its inhibition .
Biochemical Pathways
Marmesin plays a central role in the biosynthesis of furocoumarins in the plant ruta graveolens, more commonly known as rue . It acts as the natural intermediate in the formation of the furan ring that leads to a 4’,5’-dihydro furocoumarin-derivative . This substance can then be transformed into psoralen and other furocoumarins present in rue . Moreover, marmesin has antiangiogenesis properties in endothelial cells through the inactivation of VEGF-A-mediated cell signaling pathways .
Pharmacokinetics
The pharmacokinetic parameters of the main phytochemicals contained in the bael fruit extract, which includes marmesin, have been modeled, evaluated, and verified .
Result of Action
Marmesin exhibits significant neuroprotective activities against glutamate-induced toxicity . It also shows potential antitumor activity by inhibiting the activity of HSULF-2 and killing breast tumor cells .
Action Environment
It is known that environmental factors can significantly impact the action, efficacy, and stability of various compounds .
Biochemical Analysis
Biochemical Properties
Marmesinin interacts with various biomolecules in biochemical reactions. It acts as the natural intermediate in the formation of the furan ring that leads to a 4’,5’-dihydro furocoumarin-derivative . This substance can then be transformed into psoralen and other furocoumarins present in rue .
Cellular Effects
Marmesinin exhibits significant neuroprotective activities against glutamate-induced toxicity . It enhances the protein expressions associated with pancreatic β-cell metabolism such as peroxisome proliferator-activated receptor γ, pancreatic and duodenal homeobox 1, and insulin receptor substrate-2 .
Molecular Mechanism
Marmesinin exerts its effects at the molecular level through various mechanisms. It interacts at the active site of Heparan Sulfatase-2 (HSULF-2), providing a potential mechanism for its inhibition and consequent antitumor activity . It also blocks the formation of lipid peroxides from fatty acids .
Dosage Effects in Animal Models
The effects of Marmesinin vary with different dosages in animal models. For instance, it has been shown to improve hyperglycemia by enhancing glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells .
Metabolic Pathways
Marmesinin is involved in the biosynthesis of furocoumarins, acting as a natural intermediate in the formation of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ammijin typically involves the extraction of the compound from the plant Ammi majus. The process begins with the collection of the plant material, followed by drying and grinding. The powdered plant material is then subjected to solvent extraction using solvents such as methanol or ethanol. The extract is concentrated and purified using chromatographic techniques to isolate this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale extraction processes. The plant material is processed in bulk, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product. The use of bioreactors and fermentation processes may also be explored to enhance the yield of this compound.
Chemical Reactions Analysis
Types of Reactions: Ammijin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its properties.
Substitution: this compound can participate in substitution reactions where specific atoms or groups in its structure are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in reduction reactions.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities. These derivatives are often studied for their enhanced or altered therapeutic properties.
Scientific Research Applications
Ammijin has been extensively studied for its scientific research applications, including:
Chemistry: this compound is used as a reference standard in chemical research to study its structure and reactivity.
Biology: The compound’s photoreactive properties make it useful in studying DNA interactions and phototherapy.
Medicine: this compound has shown potential in treating skin disorders such as psoriasis and vitiligo due to its ability to modulate cellular processes.
Industry: this compound is explored for its antioxidant properties and potential use in cosmetic formulations.
Comparison with Similar Compounds
Nodakenin: A compound with a similar structure but different functional groups.
Marmesin: The parent compound of Ammijin, lacking the β-D-glucosyl residue.
Psoralens: A broader class of compounds to which this compound belongs, known for their photoreactive properties.
Uniqueness of this compound: this compound’s uniqueness lies in its specific structure, which includes the β-D-glucosyl residue. This modification imparts distinct biological activities and enhances its potential therapeutic applications compared to other similar compounds .
Properties
IUPAC Name |
(2S)-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9/c1-20(2,29-19-18(25)17(24)16(23)13(8-21)28-19)14-6-10-5-9-3-4-15(22)27-11(9)7-12(10)26-14/h3-5,7,13-14,16-19,21,23-25H,6,8H2,1-2H3/t13-,14+,16-,17+,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCGUCZXPFBNRD-NEDVQNLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950184 | |
| Record name | 2-(7-Oxo-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-2-yl)propan-2-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495-30-7, 27497-13-8 | |
| Record name | Marmesinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Marmesinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(7-Oxo-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-2-yl)propan-2-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMMIJIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C1VEU88IF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [] Marmesinin has been shown to enhance GSIS by regulating pancreatic β-cell metabolism. Specifically, it upregulates the protein expression of peroxisome proliferator-activated receptor γ (PPARγ), pancreatic and duodenal homeobox 1 (PDX-1), and insulin receptor substrate-2 (IRS-2). These proteins play crucial roles in insulin secretion and glucose homeostasis. Additionally, marmesinin's effects on GSIS are influenced by L-type Ca2+ channels and K+ channels.
A: [] Research suggests that marmesinin, unlike its related compound imperatorin, does not significantly affect adenosine triphosphate (ATP)-induced mucin secretion from cultured airway epithelial cells.
A: The molecular formula of marmesinin is C14H14O4, and its molecular weight is 246.26 g/mol. [, , ]
A: Various spectroscopic methods, including nuclear magnetic resonance (NMR), high-resolution electrospray ionization mass spectrometry (HRESIMS), electronic circular dichroism (ECD), infrared (IR), and ultraviolet-visible (UV) spectroscopy, have been employed to elucidate the structure of marmesinin. [, , , , ]
A: While the research provided doesn't delve into specific structural modifications of marmesinin, it highlights the importance of the coumarin scaffold for its biological activities. [, ] Further research is needed to fully understand the SAR of marmesinin.
A: [] In vitro studies have shown that marmesinin increases GSIS in pancreatic β-cells, even surpassing the efficacy of the commonly prescribed antidiabetic drug gliclazide. Additionally, in vivo studies could further elucidate its potential for treating type 2 diabetes.
A: [] While not specifically mentioning marmesinin, one study showed that the fraction containing marmesinin exhibited a protective effect against transient middle cerebral artery occlusion-induced focal cerebral ischemia and consequent cerebral infarction in mice.
A: [] While some studies suggest potential therapeutic benefits, comprehensive toxicological studies are crucial to determine the safety profile of marmesinin for potential therapeutic applications.
A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detectors (DAD) [] and mass spectrometry (MS) [], is commonly employed to quantify marmesinin.
ANone: Databases like PubChem, ChemSpider, and SciFinder offer valuable information about marmesinin, including its chemical structure, physicochemical properties, and related literature. Additionally, research institutions and companies specializing in natural product chemistry and drug discovery can provide expertise and resources.
A: [] The initial isolation and characterization of marmesinin from Ammi majus L. fruits marked a significant milestone. Subsequent research has focused on its potential therapeutic applications, particularly in the context of diabetes and inflammation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


